molecular formula C15H22N2O2 B13248531 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline

Cat. No.: B13248531
M. Wt: 262.35 g/mol
InChI Key: LRZLMSJNTGOYDW-UHFFFAOYSA-N
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Description

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline ( 2060035-84-7) is an organic compound with the molecular formula C 15 H 22 N 2 O 2 and a molecular weight of 262.35 g/mol . This chemical features a unique structure combining an aniline ring substituted with a nitro group at the para-position and a bulky, lipophilic 3,3,5-trimethylcyclohexyl group at the ortho-position . This specific architecture suggests potential as a key synthetic intermediate or building block in advanced organic synthesis . The primary value for researchers lies in the molecule's functional groups. The aromatic amine can be diazotized, a fundamental reaction for creating azo dyes and other aromatic derivatives, while the electron-withdrawing nitro group can be reduced to an amine, providing a pathway to novel diamines . The sterically hindered trimethylcyclohexyl moiety can impart significant effects on the compound's stereoelectronics, solubility, and overall conformational properties, making it a candidate for developing specialty chemicals . Potential research applications include its use as a precursor in the development of functional materials, ligands for catalysis, and in the synthesis of complex molecular architectures where steric bulk is a desired factor. The compound is associated with literature references in materials science and chemistry, indicating its use in ongoing research . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and employ appropriate safety precautions when handling this material.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-nitro-2-(3,3,5-trimethylcyclohexyl)aniline

InChI

InChI=1S/C15H22N2O2/c1-10-6-11(9-15(2,3)8-10)13-7-12(17(18)19)4-5-14(13)16/h4-5,7,10-11H,6,8-9,16H2,1-3H3

InChI Key

LRZLMSJNTGOYDW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline typically involves the nitration of 2-(3,3,5-trimethylcyclohexyl)aniline. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Nitroanilines

4-Nitroaniline (C₆H₆N₂O₂):

  • Structure : Aromatic amine with a nitro group para to the amine.
  • Properties : Molecular weight 138.12 g/mol; used as a standard in environmental analysis due to its stability .
  • Reactivity : The nitro group directs electrophilic substitution to the meta position, but steric hindrance is minimal compared to the target compound.

3-Nitroaniline (C₆H₆N₂O₂):

  • Structure : Nitro group meta to the amine.
  • Properties : Similar molecular weight (138.12 g/mol) but distinct spectral data (e.g., IR, NMR) due to substitution pattern .
  • Applications : Used to synthesize derivatives like 4-nitro-N-(3-nitrophenyl)benzamide for analytical purposes .

Key Difference : The target compound’s 3,3,5-trimethylcyclohexyl group introduces steric hindrance, likely reducing solubility in polar solvents compared to simpler nitroanilines .

Cyclohexyl-Containing Compounds

Homosalate (C₁₆H₂₂O₃):

  • Structure : 3,3,5-Trimethylcyclohexyl ester of salicylic acid.
  • Properties : Molecular weight 262.34 g/mol; functions as a UV absorber due to the cyclohexyl group enhancing photostability .

1,1,3-Trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane :

  • Structure : Dicycloalkane with branched cyclohexyl groups.
  • Properties : Density 0.858 g/mL; freezing point 222.2 K; used in high-density fuels .
  • Key Insight : Cyclohexyl groups contribute to high density and low freezing points, suggesting the target compound may exhibit similar trends in hydrophobic applications.
Physicochemical Properties (Inferred)
Compound Molecular Weight (g/mol) Key Functional Groups Density (g/mL) Applications
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline ~265–280 (estimated) Nitro, amine, cyclohexyl ~0.9–1.1 (est.) Organic synthesis, UV stabilizers
4-Nitroaniline 138.12 Nitro, amine 1.44 Analytical standards
Homosalate 262.34 Cyclohexyl, ester ~1.05 Sunscreen agents

Biological Activity

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, focusing on recent findings from various studies.

The compound is characterized by a nitro group and a bulky trimethylcyclohexyl substituent. These structural features influence its reactivity and biological interactions.

Synthesis

The synthesis of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline typically involves the nitration of 2-(3,3,5-trimethylcyclohexyl)aniline. The reaction conditions must be optimized to achieve high yields while minimizing side products.

Antitumor Activity

Recent studies have highlighted the potential of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline in inhibiting tumor cell proliferation. For instance:

  • Study Findings : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for cell lines such as KMS11 and OPM2 were reported at approximately 90 nM and 550 nM, respectively .
  • Mechanism of Action : The compound appears to induce apoptosis through caspase-dependent pathways without significant cytotoxicity in normal peripheral blood mononuclear cells (PBMCs) .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • FGFR Inhibition : It was shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cancer signaling pathways. The inhibition of FGFR signaling can lead to reduced tumor growth and metastasis .
Enzyme TargetIC50 (nM)
FGFR125
FGFR3 (F384L mutant)90
PDGFR-β550

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Osteoblast Differentiation :
    • Objective : To assess the effect of the compound on bone formation markers.
    • Results : The compound enhanced BMP-2-induced alkaline phosphatase (ALP) activity, indicating a potential role in promoting osteoblast differentiation .
  • In Vivo Studies :
    • Animal models treated with the compound showed a reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential.

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